(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-1-azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other scalable technologies to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework or the amine group.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the nitrogen atom.
Scientific Research Applications
(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and substitution patterns.
8-Azabicyclo[3.2.1]octane: Another related compound with a different arrangement of the nitrogen atom within the bicyclic framework.
2-Azabicyclo[2.2.1]heptane: This compound has a smaller bicyclic structure and different chemical properties.
Uniqueness
(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
CAS No. |
759453-20-8 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-6-8(9)7-2-4-10(6)5-3-7/h6-8H,2-5,9H2,1H3/t6-,8-/m0/s1 |
InChI Key |
NIBLFQFBAYHCQS-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2CCN1CC2)N |
Canonical SMILES |
CC1C(C2CCN1CC2)N |
Origin of Product |
United States |
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